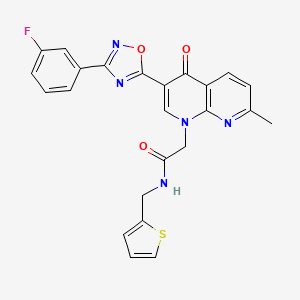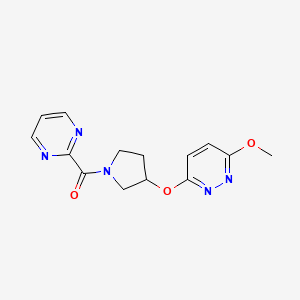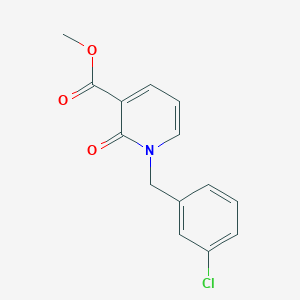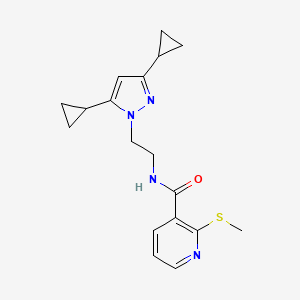![molecular formula C19H31N3O2 B2552172 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320821-18-7](/img/structure/B2552172.png)
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one, also known as TBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TBPB is a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel expressed in sensory neurons.
Mechanism of Action
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one activates TRPV1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, allowing the influx of cations such as calcium and sodium into the cell. The increase in intracellular calcium levels leads to the activation of various downstream signaling pathways, including the release of neuropeptides and the activation of protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. In addition to the activation of TRPV1 channels, this compound has been shown to increase the release of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one as a research tool is its high potency and selectivity for TRPV1 channels. This compound has been shown to be more potent than other TRPV1 channel activators such as capsaicin and resiniferatoxin. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the study of 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one. One area of research is the development of more potent and selective TRPV1 channel activators. Another area of research is the investigation of the role of TRPV1 channels in various disease states, including chronic pain, migraine, and cancer. Additionally, the use of this compound as a potential therapeutic agent for these diseases warrants further exploration. Finally, the development of novel delivery systems for this compound may improve its effectiveness in experimental settings.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one involves several steps, starting with the reaction of 2-chloro-3-nitropyridazine with tert-butylamine to form 6-tert-butyl-2-nitropyridazine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 1-(oxan-3-ylmethyl)piperidin-4-amine to yield this compound.
Scientific Research Applications
6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one has been extensively used as a research tool to study the function of TRPV1 channels. TRPV1 channels are involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. This compound has been shown to activate TRPV1 channels in a dose-dependent manner, leading to an increase in intracellular calcium levels and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This compound has also been used to study the role of TRPV1 channels in various disease states, including chronic pain, migraine, and cancer.
properties
IUPAC Name |
6-tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,3)17-6-7-18(23)22(20-17)16-8-10-21(11-9-16)13-15-5-4-12-24-14-15/h6-7,15-16H,4-5,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDGCJJIHUQFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)


![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
